molecular formula C12H23NO5S B071520 tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 162166-99-6

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B071520
CAS No.: 162166-99-6
M. Wt: 293.38 g/mol
InChI Key: NEZJCDLNARUJSX-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO5S and its molecular weight is 293.38 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

This compound is often used in proteomics research , which suggests it may interact with proteins or enzymes in the body.

Mode of Action

As a proteomics research tool , it may interact with proteins or enzymes, altering their function or structure. The methylsulfonyl group and piperidine ring in its structure could play key roles in these interactions. More detailed studies are required to understand the precise mechanisms involved.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein synthesis or degradation pathways. Further investigations are necessary to elucidate the exact pathways and their downstream effects.

Pharmacokinetics

Its physical properties, such as a predicted boiling point of 418.8° C and a predicted density of 1.2 g/cm^3 , may influence its bioavailability and pharmacokinetics. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.

Result of Action

As a tool in proteomics research , it may induce changes at the protein level, potentially affecting cellular functions. Detailed studies are required to characterize these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-BOC-3-METHANESULFONYLOXYMETHYL-PIPERIDINE, it is recommended to be stored in a dry room at normal temperature . .

Properties

IUPAC Name

tert-butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-6-10(8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJCDLNARUJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (9.41 g, 0.048 mol) in dichloromethane (200 mL) at room temperature was added iPr2NEt (14.1 g, 0.110 mol), followed by MsCl (5.5 g, 0.048 mol). The reaction mixture was allowed to stir for one hour before concentrating and purifying the resulting residue by silica gel chromatography (1:1 hexane:ethyl acetate). The desired compound was obtained as an oil (11.06 g, 86%).
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of 3-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester (15.0 g, 69.7 mmol) and triethylamine (14.6 mL, 104.5 mmol) in dichloromethane (270 mL) was stirred on a bath of ice and acetone. A solution of methanesulfonyl chloride (5.5 mL, 71.1 mmol) in dichloromethane (25 mL) was added dropwise at a rate which kept the internal temperature remained below 0° C. (the addition required about 20 minutes). The mixture was stirred on an ice bath for 2.5 hours, then was concentrated under vacuum. The residue was dissolved in ethyl acetate, and the mixture was filtered to remove a white crystalline solid. The filtrate was concentrated under vacuum to provide an orange gum. Purification by flash chromatography (50% ethyl acetate in hexane) provided a white solid (19.12 g, 93%). 1H NMR (300 MHz, CDCl3) δ4.10 (m, 2H), 3.95 (bd, J=13 Hz, 1H), 3.81 (dt, J=14, 4 Hz, 1H), 3.03 (s, 3H), 2.92 (ddd, J=14, 10, 3 Hz, 1H), 2.79 (dd, J=13, 10 Hz, 1H), 1.97 (m, 1H), 1.83 (m, 1H), 1.68 (m, 1H), 1.49 (m, 1H), 1.46 (s, 9H), 1.30 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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